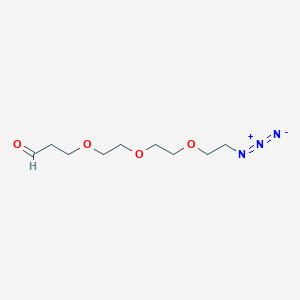

Azido-PEG3-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVGWHGMRDHPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG3-aldehyde: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and an aldehyde functionality connected by a flexible three-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This enables the precise and efficient linkage of diverse molecular entities, such as proteins, peptides, antibodies, and small molecule drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

The utility of this compound as a molecular linker is defined by its distinct chemical and physical properties. These properties are summarized in the table below, providing a quick reference for researchers designing conjugation strategies.

| Property | Value | Source |

| Chemical Formula | C9H17N3O4 | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| IUPAC Name | 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal | [1] |

| CAS Number | 1807530-10-4 | |

| Appearance | Liquid | |

| Color | Colorless to light yellow | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF, THF, and acetonitrile | |

| Storage Conditions | Store at -20°C for long-term stability. | |

| SMILES | O=CCCOCCOCCOCCN=[N+]=[N-] | |

| LogP (calculated) | -0.58 | |

| Topological Polar Surface Area | 59.1 Ų |

Chemical Reactivity and Signaling Pathways

The core utility of this compound lies in its two reactive termini, which can participate in distinct and highly selective conjugation reactions. This dual reactivity is fundamental to its application in constructing complex biomolecular architectures.

The Azide Terminus: A Gateway to Click Chemistry

The azide group is a versatile functional group that readily participates in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating molecules in complex biological environments.

The Aldehyde Terminus: Versatile Amine Conjugation

The aldehyde group provides a reactive handle for conjugation to primary amines, a common functional group in biomolecules such as the lysine residues of proteins. The reaction between an aldehyde and a primary amine forms an imine (Schiff base), which can be further stabilized by reduction to a secondary amine.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimal conditions may vary depending on the specific substrates and desired outcome.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO, DMF, or aqueous buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a stock solution of sodium ascorbate (e.g., 300 mM in water, freshly prepared).

-

Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 100 mM in water or DMSO).

-

In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound.

-

Add the THPTA/TBTA solution to the reaction mixture, followed by the CuSO4 solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

-

Upon completion, purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Reductive Amination with a Primary Amine

This protocol outlines the conjugation of a primary amine-containing molecule (e.g., a protein) to this compound.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein in a suitable buffer)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., Tris buffer)

-

Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound in an organic solvent (e.g., 100 mM in DMSO).

-

Dissolve the amine-containing molecule in the reaction buffer to a desired concentration.

-

Add a molar excess of the this compound stock solution to the amine-containing molecule solution. The optimal molar ratio should be determined empirically.

-

Incubate the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Prepare a fresh solution of the reducing agent (e.g., 1 M NaBH3CN in water).

-

Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.

-

Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching solution.

-

Purify the resulting conjugate using an appropriate method to remove unreacted linker and reducing agent.

Applications in Drug Development

The unique properties of this compound make it a valuable linker for the construction of sophisticated therapeutic agents, particularly PROTACs and ADCs.

PROTAC Synthesis Workflow

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.

Antibody-Drug Conjugate (ADC) Assembly

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. This compound can be used to link the cytotoxic drug to the antibody.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of this compound in the development of innovative therapeutics and research reagents.

References

Technical Guide: Azido-PEG3-aldehyde as a Heterobifunctional Linker in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Azido-PEG3-aldehyde, a versatile heterobifunctional linker used in advanced bioconjugation applications. We will cover its core physicochemical properties, detail its primary applications, and provide comprehensive experimental protocols for its use in site-specific protein modification and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. These values are essential for calculating molar equivalents in reaction protocols and for analytical characterization of the resulting conjugates.

| Property | Value | Citation(s) |

| Molecular Weight | 231.25 g/mol | [1][2] |

| Chemical Formula | C₉H₁₇N₃O₄ | [1] |

| IUPAC Name | 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal | [1] |

| CAS Number | 1807530-10-4 | [2] |

| Purity | Typically >95% | |

| Physical Form | Liquid or Oil | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile |

Introduction to a Versatile Bioconjugation Reagent

This compound is a powerful chemical tool that serves as a bridge, covalently connecting two different molecules. It is classified as a heterobifunctional linker because it possesses two distinct reactive groups at either end of a polyethylene glycol (PEG) spacer:

-

An Aldehyde Group (-CHO): This functional group can react selectively with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, through reductive amination. It can also react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This reactivity is particularly useful for targeting proteins that have been genetically engineered to feature an "aldehyde tag," a unique aldehyde-bearing formylglycine (fGly) residue, which allows for highly site-specific modification.

-

An Azide Group (-N₃): This group is a key component in "click chemistry." It does not react with naturally occurring functional groups in biomolecules, making it a bio-orthogonal handle. The azide group reacts efficiently and specifically with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring.

The central PEG3 (triethylene glycol) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous buffers, a critical feature for biological applications.

Applications in Bioconjugation

The unique dual reactivity of this compound makes it a valuable reagent in several advanced bioconjugation strategies, most notably in the fields of targeted protein degradation and site-specific protein labeling.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is an ideal linker for PROTAC synthesis. For example, the aldehyde end can be conjugated to an amine-containing E3 ligase ligand, while the azide end can be "clicked" onto an alkyne-modified ligand for the target protein, assembling the final heterobifunctional PROTAC molecule. The PEG component of the linker is crucial for ensuring proper spacing and orientation between the two ligands to facilitate the formation of a productive ternary complex (E3 ligase-PROTAC-target protein).

Site-Specific Protein Labeling

Achieving site-specific modification of proteins is a major goal in bioconjugation, as it ensures a homogeneous product with preserved protein function. One powerful method to achieve this is through the use of a genetically encoded "aldehyde tag." In this technique, a target protein is engineered to contain a specific peptide sequence (e.g., CxPxR) that is recognized by the formylglycine-generating enzyme (FGE). FGE oxidizes the cysteine residue within this tag to a unique formylglycine residue, which contains a reactive aldehyde group.

This compound can then be used to specifically label this engineered protein. The aldehyde end of the linker reacts with the formylglycine residue, attaching the linker to a precise location on the protein. The now-exposed azide group serves as a handle for the subsequent attachment of various payloads—such as fluorescent dyes, biotin tags, or drug molecules—via click chemistry.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical two-stage workflow for the site-specific labeling of an aldehyde-tagged protein using this compound, followed by a CuAAC click chemistry reaction to attach a payload.

Caption: A two-stage workflow for bioconjugation using this compound.

Detailed Experimental Protocols

The following are representative protocols for the two-stage bioconjugation process illustrated above. These should be considered as starting points, and optimization may be necessary for specific proteins and payloads.

Protocol 1: Conjugation of this compound to an Aldehyde-Tagged Protein

This protocol describes the reductive amination reaction between the aldehyde on a formylglycine-containing protein and the aldehyde group of the linker is not the intended reaction. The aldehyde on the linker is meant to react with an amine on a molecule. For an aldehyde-tagged protein, a linker with a hydrazide or aminooxy group would be used.

Let's pivot to a more common use case: conjugating the aldehyde end of this compound to a primary amine on a protein (e.g., N-terminus or lysine side chain).

Materials:

-

Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.4)

-

This compound

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 7.4

-

Desalting column or dialysis cassette for purification

Reagent Preparation:

-

Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

-

Linker Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Reducing Agent Solution: Prepare a fresh 1 M stock solution of NaBH₃CN in water.

Reaction Procedure:

-

To the protein solution, add this compound from the stock solution to achieve a 20- to 50-fold molar excess over the protein. Mix gently.

-

Incubate the reaction for 60-90 minutes at room temperature to allow for the formation of the initial Schiff base.

-

Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 50 mM. This reduces the Schiff base to a stable secondary amine linkage.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

(Optional) Quench any unreacted aldehyde groups by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

Purification and Analysis:

-

Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.

-

Analyze the resulting azide-functionalized protein by SDS-PAGE to confirm conjugation (a shift in molecular weight may be visible). Mass spectrometry (MALDI-TOF or ESI-MS) can be used to confirm the mass of the conjugate and determine the efficiency of the labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified payload onto the azide-functionalized protein from Protocol 1.

Materials:

-

Azide-functionalized protein (from Protocol 1)

-

Alkyne-modified payload (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

-

Anhydrous DMSO

-

Reaction Buffer: PBS, pH 7.4

Reagent Preparation:

-

Azide-Protein Solution: Adjust the concentration of the azide-functionalized protein to 1-5 mg/mL in Reaction Buffer.

-

Alkyne-Payload Stock Solution: Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

-

Catalyst Stock Solutions:

-

50 mM CuSO₄ in water.

-

Freshly prepared 100 mM sodium ascorbate in water.

-

10 mM TBTA ligand in DMSO.

-

Reaction Procedure:

-

In a reaction tube, combine the azide-protein solution and the alkyne-payload stock solution. A 5- to 10-fold molar excess of the alkyne-payload over the protein is a good starting point.

-

Add the TBTA ligand solution to the reaction mixture to a final concentration of 100-200 µM. Mix gently.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. Mix gently.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent payload.

Purification and Analysis:

-

Purify the final bioconjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess payload, and other small molecules.

-

Analyze the final product by SDS-PAGE. If a fluorescent payload was used, the gel can be imaged to confirm successful conjugation. Mass spectrometry can be used to verify the final mass of the labeled protein.

References

An In-depth Technical Guide to Azido-PEG3-aldehyde: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and an aldehyde moiety connected by a flexible three-unit polyethylene glycol (PEG) spacer, allows for specific and efficient ligation to various biomolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its application.

Core Physical and Chemical Properties

The versatility of this compound stems from its distinct chemical features. The azide group serves as a handle for "click chemistry," enabling highly efficient and bioorthogonal conjugation to alkyne-containing molecules. The aldehyde group provides a reactive site for the formation of stable linkages with primary amines, commonly found in proteins and peptides. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C9H17N3O4 | [1][2][3][4][5] |

| Molecular Weight | 231.25 g/mol | |

| Appearance | Colorless oil or liquid | |

| Purity | >95% | |

| Storage Conditions | Store at -20°C, protect from light and moisture. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable. |

Chemical Properties

The chemical reactivity of this compound is central to its utility. The table below outlines its key chemical characteristics.

| Property | Description | Reference |

| Solubility | Soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. To enhance solubility, gentle heating to 37°C and sonication can be applied. | |

| Reactivity | The azide group reacts with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. The aldehyde group reacts with primary amines (e.g., lysine residues on proteins) to form a Schiff base, which can be subsequently reduced to a stable secondary amine bond. | |

| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Experimental Protocols

General Protocol for Protein Labeling via Reductive Amination

This protocol describes the conjugation of this compound to a protein through its primary amine groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

-

This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: a. Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring to form the Schiff base.

-

Reduction Step: a. Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess reagents and purify the PEGylated protein using a size-exclusion chromatography column.

Workflow for Protein Labeling via Reductive Amination

Caption: Workflow for protein conjugation using this compound via reductive amination.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using this compound) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

-

Suitable solvent (e.g., DMSO/t-BuOH mixture)

Procedure:

-

Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent mixture.

-

Prepare Catalyst Solution: a. Prepare a stock solution of CuSO₄. b. Prepare a fresh stock solution of sodium ascorbate. c. Prepare a stock solution of the copper ligand (e.g., TBTA).

-

Click Reaction: a. To the mixture of reactants, add the copper ligand. b. Add the CuSO₄ solution. c. Initiate the reaction by adding the sodium ascorbate solution. d. Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Logical Flow of a CuAAC Reaction

References

An In-depth Technical Guide to the Bifunctional Nature of Azido-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-aldehyde, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery systems, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, dual reactivity, and the strategic role of its polyethylene glycol (PEG) spacer, supplemented with detailed experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

This compound is a molecule comprised of three key components: a terminal azide group (N₃), a flexible triethylene glycol (PEG3) spacer, and a terminal aldehyde group (CHO). This unique structure allows for sequential and specific chemical conjugations.

| Property | Value |

| Molecular Formula | C₉H₁₇N₃O₄[1][2] |

| Molecular Weight | 231.25 g/mol [1][3] |

| CAS Number | 1807530-10-4[4] |

| Physical Form | Liquid / Colorless Oil |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

| Storage Conditions | Store at -20°C |

| Topological Polar Surface Area | 59.1 Ų |

The Essence of Bifunctionality: Dual Reactive Termini

The power of this compound lies in its two distinct reactive ends, which can be addressed with orthogonal chemistries. This allows for a controlled, step-wise assembly of complex biomolecular constructs.

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. It is stable under most biological conditions, making it an ideal functional group for bioconjugation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is modular, high-yielding, and generates minimal byproducts.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC is employed. The azide group reacts spontaneously with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.

The aldehyde group provides a complementary reactive handle that primarily targets nucleophilic groups like primary amines, hydrazides, and aminooxy compounds.

-

Reaction with Primary Amines: Aldehydes react with primary amines (e.g., the side chain of lysine residues in proteins) to form an imine, also known as a Schiff base. This reaction is reversible and acid-catalyzed, with optimal rates typically observed around pH 5. The resulting imine bond can be stabilized through reduction with agents like sodium cyanoborohydride to form a stable secondary amine linkage.

-

Reaction with Hydrazides and Aminooxy Groups: The aldehyde can also react with hydrazide-modified molecules to form a stable hydrazone bond or with aminooxy groups to form an even more stable oxime linkage. These reactions are highly efficient and are frequently used in bioconjugation.

The triethylene glycol (PEG3) linker is not merely a spacer; it imparts crucial properties to the molecule and the final conjugate.

-

Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the linker and any hydrophobic molecules attached to it.

-

Reduced Steric Hindrance: The flexible linker provides adequate distance between the two conjugated molecules, minimizing steric clash and preserving their biological activity.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can extend circulation half-life by reducing renal clearance.

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable tool in several advanced applications.

-

PROTAC Development: It is widely used as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. The this compound linker connects the target-binding ligand to the E3 ligase ligand.

-

Antibody-Drug Conjugate (ADC) Development: In ADCs, the linker can be used to attach a cytotoxic payload to an antibody. For instance, the aldehyde can react with surface lysines on the antibody, and the azide can then be used to "click" on an alkyne-modified drug molecule.

-

Surface Modification and Functionalization: The linker can be used to immobilize biomolecules onto surfaces. The aldehyde can react with an amine-functionalized surface, presenting the azide group for the subsequent attachment of other molecules via click chemistry.

Experimental Protocols and Workflow

The following sections provide a generalized protocol for a two-step conjugation process using this compound. Note: These protocols are representative and should be optimized for specific molecules and applications.

The bifunctional nature of the linker allows for a sequential conjugation strategy, which is crucial for creating well-defined bioconjugates.

This protocol describes the labeling of a protein with the linker through the reaction of its aldehyde group with primary amines (lysine residues).

-

Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM MES or phosphate buffer) with a pH between 6.5 and 7.5. The presence of primary amine buffers (like Tris) should be avoided.

-

Protein Preparation: If necessary, exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.

-

Linker Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein precipitation.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

(Optional) Reductive Amination: To create a stable secondary amine bond, a reducing agent like sodium cyanoborohydride (NaCNBH₃) can be added to the reaction mixture at a final concentration of ~20 mM. Allow this reaction to proceed for an additional 1-2 hours at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis into a suitable storage buffer (e.g., PBS).

-

Confirmation: Confirm successful conjugation by techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the Azido-PEG3 moiety.

This protocol outlines the subsequent CuAAC reaction to conjugate an alkyne-containing molecule to the newly formed azide-functionalized protein.

-

Reagent Preparation:

-

Azide-Protein: Use the purified protein conjugate from Protocol 1.

-

Alkyne-Molecule: Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

-

Copper(I) Source: Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

-

Reducing Agent: Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh.

-

(Optional) Ligand: Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in deionized water to stabilize the Cu(I) ion.

-

-

Reaction Assembly: In a microcentrifuge tube, assemble the reaction components in the following order:

-

The azide-functionalized protein in buffer.

-

The alkyne-containing molecule (typically added at a 5- to 10-fold molar excess over the protein).

-

(Optional) The copper-chelating ligand.

-

The CuSO₄ solution (a typical final concentration is 1 mM).

-

The sodium ascorbate solution (a typical final concentration is 5 mM).

-

-

Incubation: Gently mix the components and incubate for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the final bioconjugate using SEC, dialysis, or another appropriate chromatography method to remove excess reagents and the copper catalyst.

-

Analysis: Analyze the final product using SDS-PAGE, mass spectrometry, or HPLC to confirm the successful final conjugation.

References

The Pivotal Role of the Azide Group in Azido-PEG3-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG3-aldehyde, has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a reactive aldehyde, offers a versatile platform for the precise construction of complex biomolecular conjugates. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of the azide group in driving highly specific and efficient conjugation chemistries.

Molecular Structure and Core Components

This compound is comprised of three key functional domains:

-

Azide Group (-N₃): This is the primary functional group for bioorthogonal "click chemistry" reactions. Its inertness in biological systems ensures that it will not react with endogenous functional groups, providing a high degree of specificity in conjugation.

-

PEG3 Spacer (- (CH₂CH₂O)₃ -): The three-unit polyethylene glycol spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the molecule. In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics.

-

Aldehyde Group (-CHO): The terminal aldehyde group provides a secondary site for conjugation, typically through reaction with primary amines or hydrazides to form imines or hydrazones, respectively.

The Azide Group: A Gateway to Bioorthogonal Ligation

The azide group is central to the utility of this compound, enabling its participation in some of the most robust and reliable bioconjugation reactions available. These reactions are characterized by their high yields, mild reaction conditions, and exceptional specificity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is highly efficient and can be performed in aqueous environments, making it suitable for a wide range of biomolecules.[1][2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][4] The release of ring strain drives the reaction forward, forming a stable triazole linkage. SPAAC is a truly bioorthogonal reaction, making it ideal for in vivo applications.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. Specifically, a triarylphosphine bearing an ortho-ester group will react with an azide to form an aza-ylide intermediate, which then rearranges to form a stable amide bond. This reaction is highly chemoselective and proceeds in high yield under mild, aqueous conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the primary reactions involving the azide group of this compound. It is important to note that specific reaction rates and yields can vary depending on the specific reactants, solvent conditions, and temperature.

| Reaction | Key Characteristics | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yields |

| CuAAC | Copper(I)-catalyzed, high efficiency, forms a stable triazole | 10² - 10⁴ | > 90% |

| SPAAC | Copper-free, bioorthogonal, uses strained alkynes | 10⁻¹ - 10¹ | > 90% |

| Staudinger Ligation | Bioorthogonal, forms a stable amide bond | 10⁻³ - 10⁻² | > 90% |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve the alkyne-containing molecule in a compatible solvent to a stock concentration of 10 mM.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

-

Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is typically used.

-

Add the THPTA or TBTA ligand solution.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

-

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a strained alkyne-containing molecule (e.g., DBCO) to this compound.

Materials:

-

This compound

-

DBCO-containing molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve the DBCO-containing molecule in a compatible solvent to a stock concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-containing molecule to the reaction buffer.

-

Add this compound to the reaction mixture. A 1.5 to 3-fold molar excess is often sufficient.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Monitor the reaction by LC-MS or SDS-PAGE.

-

-

Purification:

-

Purify the conjugate using SEC, dialysis, or another suitable chromatographic technique.

-

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the conjugation of a target molecule to a protein using this compound.

Caption: A generalized workflow for protein bioconjugation.

Application in PROTACs: The Ubiquitin-Proteasome Pathway

This compound is frequently employed as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group of this compound provides a convenient handle for attaching one of the two ligands during PROTAC synthesis.

The following diagram illustrates the mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

The azide group is the cornerstone of this compound's functionality, providing a highly specific and efficient means of bioconjugation through click chemistry and Staudinger ligation. Its bioorthogonal nature allows for precise chemical modifications in complex biological environments, a feature that is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates and PROTACs. The combination of the azide's reactivity with the beneficial properties of the PEG spacer and the secondary reactivity of the aldehyde group makes this compound a powerful and versatile tool for researchers and scientists in the life sciences and drug discovery.

References

function of the aldehyde group in Azido-PEG3-aldehyde

An In-depth Technical Guide to the Function of the Aldehyde Group in Azido-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide group, a tri-ethylene glycol (PEG3) spacer, and a terminal aldehyde group, offers a versatile platform for covalently linking molecules. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility while reducing non-specific interactions.[1][2] This guide provides a detailed examination of the aldehyde group's function, reactivity, and application in creating precisely engineered biomolecular conjugates.

The molecule's power lies in its dual reactivity. The azide group allows for attachment to alkyne-containing molecules via "click chemistry," a set of reactions known for their high efficiency and specificity.[3][4][5] Simultaneously, the aldehyde group provides an effective and controllable means of conjugation to biomolecules, particularly proteins and peptides.

Core Functionality of the Aldehyde Group

The primary is to serve as an electrophilic target for nucleophilic functional groups present on biomolecules. This enables the formation of stable covalent bonds, primarily with primary amines.

Reaction with Primary Amines: Reductive Amination

The most common application of the aldehyde group is its reaction with primary amines, such as the N-terminal α-amine of a protein or the ε-amine of a lysine residue, through a process called reductive amination. This two-step process involves:

-

Schiff Base Formation : The aldehyde reacts with a primary amine to form an imine, also known as a Schiff base. This reaction is reversible, and the equilibrium can be influenced by pH.

-

Reduction to a Stable Amine Bond : The resulting imine is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable, irreversible secondary amine bond. This reduction step is crucial for creating a long-lasting conjugate.

The reaction's pH is a critical parameter for controlling selectivity. The N-terminal α-amine of a protein typically has a lower pKa (around 7.6-8.0) compared to the ε-amine of lysine residues (~10). By performing the reaction at a slightly acidic pH (e.g., pH 5.0-6.0), the N-terminal amine is more readily protonated and thus more nucleophilic, allowing for site-specific conjugation.

Reaction with Hydrazides and Aminooxy Groups

The aldehyde group also readily reacts with other nucleophiles like hydrazides and aminooxy compounds.

-

Hydrazone Formation : Reaction with a hydrazide group forms a hydrazone linkage. These bonds can be designed to be acid-labile, making them useful for drug delivery systems where the payload is released in the acidic environment of endosomes or lysosomes.

-

Oxime Formation : Reaction with an aminooxy group forms a highly stable oxime linkage. This provides an alternative, robust conjugation strategy.

Dual Functionality in Bioconjugation Strategy

The presence of both an aldehyde and an azide group on the same linker allows for orthogonal conjugation strategies. A biomolecule can be first conjugated via the aldehyde group, and then a second molecule, functionalized with an alkyne or a strained cyclooctyne (like DBCO or BCN), can be attached via the azide group using click chemistry. This enables the construction of complex architectures like Antibody-Drug Conjugates (ADCs), PROTACs, or targeted imaging agents.

Quantitative Data for Aldehyde-Amine Conjugation

The efficiency and selectivity of the reductive amination reaction depend on several factors. The table below summarizes key quantitative parameters derived from typical protocols.

| Parameter | Typical Value / Range | Significance | Reference(s) |

| Reaction pH | 5.0 - 7.0 | Crucial for selectivity. Lower pH (5.0-6.0) favors N-terminal conjugation over lysine modification. | |

| Molar Ratio (Linker:Protein) | 5:1 to 10:1 | A molar excess of the linker drives the reaction to completion. | |

| Reducing Agent | Sodium Cyanoborohydride (NaCNBH₃) | Mild reductant specific for the imine bond, preventing aldehyde reduction. | |

| Reducing Agent Concentration | 20 mM | Ensures efficient and complete reduction of the Schiff base. | |

| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can improve selectivity and protein stability. Room temperature is often sufficient. | |

| Reaction Time | 12 - 24 hours (Overnight) | Allows the reaction to proceed to completion. |

Experimental Protocols

Protocol 1: N-Terminal Protein Conjugation via Reductive Amination

This protocol outlines the general steps for conjugating this compound to the N-terminus of a protein.

Materials:

-

Protein of interest with an accessible N-terminus

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate or sodium acetate, pH 6.0

-

Reducing Agent Stock: Sodium cyanoborohydride (NaCNBH₃) in Reaction Buffer (200 mM stock)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Methodology:

-

Protein Preparation : Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation : Dissolve this compound in an appropriate solvent (like DMSO or the Reaction Buffer) to a known concentration.

-

Reaction Setup : Add the this compound solution to the protein solution to achieve a final molar ratio of 5:1 to 10:1 (linker:protein). Mix gently.

-

Initiate Reduction : Add the NaCNBH₃ stock solution to the reaction mixture to a final concentration of 20 mM.

-

Incubation : Allow the reaction to proceed for 12-24 hours at room temperature or 4°C with gentle stirring.

-

Quenching : (Optional) Add quenching solution to consume any unreacted aldehyde groups.

-

Purification : Remove excess linker and byproducts by purifying the conjugate using SEC, dialysis, or another appropriate chromatographic method.

-

Characterization : Analyze the final conjugate using techniques like SDS-PAGE (to observe the mass shift) and Mass Spectrometry (to confirm conjugation and determine the degree of labeling).

Conclusion

The aldehyde group of this compound is a powerful tool for bioconjugation, offering a reliable method for linking to proteins and other amine-containing biomolecules. Its reactivity can be precisely controlled through pH to achieve site-specificity, and the resulting bond is highly stable after reduction. When combined with the orthogonal reactivity of the azide group, this compound provides researchers with a versatile platform for constructing sophisticated bioconjugates for applications ranging from therapeutic development to advanced molecular imaging.

References

- 1. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 2. labinsights.nl [labinsights.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] In the realm of bioconjugation, PEG linkers serve as flexible, biocompatible spacers to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a cornerstone of modern biopharmaceutical development, designed to enhance the therapeutic efficacy and safety of various drugs.[4][5]

The unique properties of PEG, including its high water solubility, low toxicity, and minimal immunogenicity, make it an ideal tool for improving the pharmacokinetic and pharmacodynamic profiles of bioconjugates. By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation. Furthermore, the PEG chain can mask epitopes on the surface of therapeutic proteins, thereby reducing their immunogenicity.

Core Principles of PEGylation

The primary goal of PEGylation is to improve a drug's therapeutic properties. This is achieved through several key mechanisms:

-

Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

-

Increased Stability : PEG chains can sterically hinder the approach of proteolytic enzymes, thereby increasing the stability of the conjugated molecule in biological environments.

-

Prolonged Circulation Half-Life : The increased size of a PEGylated molecule reduces its filtration rate by the kidneys, leading to a longer circulation time in the bloodstream.

-

Reduced Immunogenicity : By masking antigenic sites on a protein's surface, PEG linkers can reduce the likelihood of an immune response.

The properties of a PEGylated bioconjugate can be finely tuned by altering the length, structure (linear vs. branched), and chemical functionality of the PEG linker. Longer PEG chains generally lead to a more pronounced effect on circulation half-life, but may also result in decreased biological activity due to steric hindrance.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of functional groups to suit different bioconjugation strategies. They can be broadly classified as monodispersed or polydispersed. Monodispersed PEGs have a precise, single molecular weight, whereas polydispersed PEGs have a range of molecular weights.

Structural Classification:

-

Linear PEG Linkers : These are the simplest form, consisting of a straight chain of ethylene oxide units.

-

Branched PEG Linkers : These have multiple PEG arms extending from a central core, which can increase the overall molecular weight and hydrodynamic radius.

-

Multi-arm PEG Linkers : These are often used to create multifunctional conjugates, for example, in dual-payload antibody-drug conjugates (ADCs).

Functional Group Classification:

The choice of reactive group on the PEG linker is determined by the available functional groups on the target molecule.

| Functional Group | Target on Biomolecule | Resulting Bond | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine, N-terminus) | Amide | Most common method for protein PEGylation. Stable bond formation. |

| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly selective for thiols, enabling site-specific conjugation. |

| Azide/Alkyne | Alkyne/Azide | Triazole | Used in "click chemistry" for highly efficient and specific bioconjugation. |

| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | Useful for site-specific modification of glycoproteins after oxidation. |

| Thiol | Maleimides, Disulfides | Thioether, Disulfide | Enables conjugation to molecules functionalized with maleimide or for disulfide exchange. |

Quantitative Data on PEG Linker Properties

The selection of a PEG linker is often guided by its physicochemical properties, which directly impact the characteristics of the final bioconjugate.

Table 1: Physicochemical Properties of Linear PEG Linkers

| PEG Linker | Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |

| PEG 88 | 88 | 2 | 0.6 | 0.5 |

| PEG 484 | 484 | 11 | 3.1 | 1.2 |

| PEG 2000 | 2000 | 45 | 12.7 | 2.8 |

| PEG 3500 | 3500 | 80 | 22.3 | 3.9 |

| PEG 5000 | 5000 | 114 | 31.8 | 4.8 |

| PEG 7500 | 7500 | 170 | 47.7 | 6.1 |

| PEG 15000 | 15000 | 341 | 95.5 | 9.3 |

| PEG 30000 | 30000 | 682 | 190.9 | 14.0 |

| PEG 60000 | 60000 | 1364 | 381.8 | 21.3 |

| Data sourced from a study on PEG linkers and their properties. The contour length is calculated based on a PEO unit length of 0.28 nm in water, and the Flory radius is calculated using the formula RF = aN3/5, where 'a' is the PEO unit length and 'N' is the number of subunits. |

Table 2: Effect of PEGylation on Pharmacokinetics

| Parent Molecule | PEG Size (kDa) | Half-life (hours) of Parent | Half-life (hours) of PEG-conjugate | Fold Increase in Half-life |

| Interferon α-2a | 12 | ~2-3 | ~40-60 | ~20-25 |

| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | ~3.5 | ~15-80 | ~4-23 |

| Adenosine Deaminase | 5 | <0.5 | ~48-72 | >100 |

| This table presents approximate values compiled from various sources to illustrate the general impact of PEGylation on the circulating half-life of therapeutic proteins. |

Applications of PEG Linkers in Drug Development

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern ADCs, which are targeted cancer therapies that combine a monoclonal antibody with a potent cytotoxic drug. The PEG linker in an ADC serves multiple functions: it enhances the solubility and stability of the ADC, prolongs its circulation time, and can be designed to be either cleavable or non-cleavable to control the release of the drug at the tumor site.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is critical for the efficacy of the PROTAC. PEG linkers are often employed in PROTAC design to improve solubility, enhance cell permeability, and provide the necessary flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

Experimental Protocols for PEGylation

The following are generalized protocols for common PEGylation reactions. It is crucial to optimize the reaction conditions for each specific biomolecule.

Protocol 1: Amine PEGylation using NHS-Ester PEG

This protocol is suitable for the PEGylation of proteins via primary amines (lysine residues and N-terminus).

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

-

Preparation: Equilibrate the PEG-NHS Ester vial to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution of PEG-NHS Ester in anhydrous DMSO or DMF immediately before use.

-

Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS Ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted PEG-NHS Ester and other byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

Protocol 2: Thiol PEGylation using Maleimide-PEG

This protocol is designed for the site-specific PEGylation of proteins via free thiol groups (cysteine residues).

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)

-

Maleimide-PEG

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.

-

Purification materials (e.g., SEC or ion-exchange chromatography)

Procedure:

-

Protein Preparation (if necessary): If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed by desalting before adding the maleimide reagent.

-

Reaction: Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently-labeled maleimide.

-

Purification: Purify the PEGylated protein from unreacted Maleimide-PEG and protein using size-exclusion or ion-exchange chromatography.

Characterization of PEGylated Bioconjugates

Thorough characterization of PEGylated products is essential to ensure quality and consistency.

SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the extent of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein, resulting in a band shift. However, the interaction between PEG and SDS can lead to broadened or smeared bands. Native PAGE can be an alternative to avoid this issue.

Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF and ESI-MS, is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and, consequently, the degree of PEGylation (the number of PEG chains attached per molecule). However, the polydispersity of some PEGs can complicate the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for both the purification and analysis of PEGylated proteins.

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and free PEG.

-

Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to separate different PEGylated species and positional isomers.

-

Ion-Exchange Chromatography (IEX): Separates based on charge. Since PEGylation can shield surface charges, IEX can be used to separate species with different degrees of PEGylation.

References

An In-Depth Technical Guide to Azido-PEG3-aldehyde (CAS Number: 1807530-10-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde, with the CAS number 1807530-10-4, is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. Its structure, featuring a terminal azide group and an aldehyde functionality connected by a flexible three-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules of interest. The PEG chain enhances aqueous solubility and reduces steric hindrance, making it particularly valuable in biological applications.[1][2]

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to this compound, designed for professionals in the field of life sciences and drug discovery.

Core Properties and Specifications

The fundamental properties of this compound are summarized below. This data is crucial for experimental design, including reaction stoichiometry and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1807530-10-4 | [3][4] |

| Molecular Formula | C₉H₁₇N₃O₄ | [3] |

| Molecular Weight | 231.25 g/mol | |

| IUPAC Name | 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal | |

| Synonyms | N3-PEG3-CHO, 11-(azido)-3,6,9-trioxaundecanal | |

| Physical Form | Colorless to pale-yellow or yellow-brown liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DCM, THF, acetonitrile | |

| Storage Conditions | Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Key Applications

The dual functionality of this compound underpins its utility in several advanced applications:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: This is a primary application where this compound serves as a flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. The PEG component of the linker is crucial for optimizing the ternary complex formation between the target protein and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.

-

Bioconjugation via Aldehyde Chemistry: The aldehyde group can be selectively reacted with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This reaction is a cornerstone of bioconjugation, enabling the labeling of proteins, antibodies, and other biomolecules.

-

Click Chemistry: The azide group is a bioorthogonal handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN), respectively. This allows for the efficient and specific conjugation of a wide array of molecules, from fluorescent dyes to complex drug payloads.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key applications of this compound. The diagrams below illustrate the logical flow of these experimental procedures.

PROTAC Synthesis Workflow

This compound is typically employed in a modular approach to PROTAC synthesis. The general strategy involves the sequential attachment of the target protein ligand and the E3 ligase ligand to the linker. The following diagram and protocol outline a common synthetic route.

Caption: Workflow for modular PROTAC synthesis.

Protocol for PROTAC Synthesis:

-

Reaction of Aldehyde with First Ligand:

-

Dissolve the first molecule (containing a hydrazide or aminooxy group) and a 1.2 molar equivalent of this compound in an appropriate solvent (e.g., DMSO or a buffered aqueous solution, pH 5.5-6.5).

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by LC-MS.

-

Upon completion, the resulting intermediate (Azide-PEG3-Molecule 1) can be purified by preparative HPLC.

-

-

Click Chemistry with Second Ligand:

-

Dissolve the purified intermediate and a 1.5 molar equivalent of the second molecule (containing an alkyne or strained alkyne) in a suitable solvent (e.g., a mixture of t-BuOH and water).

-

For CuAAC, add a freshly prepared solution of copper(II) sulfate (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

-

For SPAAC, no catalyst is required.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule using preparative HPLC.

-

Bioconjugation to a Protein via Reductive Amination

The aldehyde group can be reacted with primary amines (e.g., lysine residues on a protein) to form an initial Schiff base, which is then reduced to a stable secondary amine linkage.

References

An In-depth Technical Guide on the Solubility and Stability of Azido-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-aldehyde, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in research and development.

Introduction to this compound

This compound is a molecule featuring an azide (-N₃) group and an aldehyde (-CHO) group, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and orthogonal conjugation reactions. The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, while the aldehyde group can react with primary amines to form Schiff bases, which can be further reduced to stable secondary amine linkages. The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in aqueous media.[1]

Solubility of this compound

The solubility of this compound is a critical parameter for its use in various experimental settings. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, qualitative information from suppliers and data on structurally related compounds provide valuable guidance.

Qualitative Solubility:

This compound is generally described as a colorless oil and is soluble in a variety of common organic solvents.[2][3]

Quantitative Solubility Data:

Quantitative solubility data for this compound is limited. However, data for closely related PEG3-containing molecules can be used to estimate its solubility. For instance, Azido-PEG3-alcohol has a reported solubility of 100 mg/mL in dimethyl sulfoxide (DMSO).[4] Formulations of other related compounds, such as Azido-PEG3-acid, have been prepared at concentrations of ≥ 2.5 mg/mL in mixtures containing DMSO, PEG300, Tween-80, and saline.[5]

Table 1: Solubility of this compound and Related Compounds

| Compound | Solvent/Formulation | Solubility | Citation(s) |

| This compound | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble (qualitative) | |

| Azido-PEG3-alcohol | Dimethyl sulfoxide (DMSO) | 100 mg/mL (570.81 mM) | |

| Azido-PEG3-alcohol | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (14.27 mM) | |

| Azido-PEG3-acid | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (10.11 mM) | |

| Azido-PEG3-Desthiobiotin | Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (241.25 mM) |

For practical applications, it is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO. For aqueous reactions, the final concentration of DMSO should be kept low (typically ≤ 1%) to avoid detrimental effects on biological systems.

Stability of this compound

The stability of this compound is influenced by its two reactive functional groups: the azide and the aldehyde. Both moieties can be susceptible to degradation under certain conditions.

General Stability Considerations

-

Storage: For long-term storage, this compound should be stored as a neat oil or in an anhydrous solvent at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.

-

Handling: Due to the potential energetic nature of organic azides, this compound should be handled with care, avoiding exposure to excessive heat, shock, or friction.

Stability of the Azide Group

Organic azides are generally stable under a variety of reaction conditions, making them suitable for bioorthogonal chemistry. However, they can be sensitive to:

-

Heat: Thermal decomposition of azides can be a concern, although the presence of the PEG chain in this compound likely enhances its thermal stability compared to smaller, more nitrogen-rich organic azides.

-

Light: Some azide-containing compounds require protection from light to prevent photodegradation.

-

Reducing Agents: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reactivity should be considered when planning multi-step conjugation strategies.

Stability of the Aldehyde Group

Aldehydes are reactive electrophiles and can be prone to oxidation and other side reactions.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.

-

pH Stability: The reactivity and stability of aldehydes can be pH-dependent. Under acidic conditions, the formation of hydrates may occur. In basic conditions, aldehydes can undergo self-condensation reactions (aldol condensation). For bioconjugation reactions involving aldehydes, the pH is a critical parameter to control to ensure the desired reaction proceeds efficiently while minimizing side reactions.

-

General Reactivity: Aldehydes are generally considered to be less stable than ketones due to steric and electronic factors.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Centrifuge

-

Vortex mixer

-

Analytical balance

Procedure:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

In a series of microcentrifuge tubes, add 99 µL of PBS.

-

To each tube, add 1 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

-

Vortex the tubes vigorously for 1 minute.

-

Incubate the tubes at room temperature for 1 hour to allow for equilibration.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any precipitate.

-

Carefully collect the supernatant and analyze it by a suitable analytical method, such as a validated stability-indicating HPLC method, to determine the concentration of the dissolved compound.

-

The concentration of the compound in the supernatant represents its kinetic solubility under these conditions.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A photostability chamber

-

An oven

-

A validated stability-indicating HPLC method

Procedure:

-

Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

-

Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of a compound.

General Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection is suitable if the compound has a chromophore. If not, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.

-

Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams illustrate key concepts related to the application and stability of this compound.

Caption: Bioconjugation pathways using this compound.

Caption: Overview of potential degradation pathways.

Conclusion

This compound is a valuable tool for researchers in various fields. While comprehensive quantitative data on its solubility and stability are not widely published, information from suppliers and studies on related compounds provide a solid foundation for its effective use. This guide has summarized the available information and provided general protocols for researchers to assess the key physicochemical properties of this linker in their own experimental contexts. Careful consideration of its solubility and stability will ensure the successful application of this compound in the synthesis of well-defined bioconjugates and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Azido-PEG3-alcohol - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azido-PEG3-acid | PEG analogue | CAS# 1056024-94-2 |PROTAC linker | InvivoChem [invivochem.com]

The Core Mechanism of Azido-PEG3-aldehyde in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-aldehyde is a heterobifunctional crosslinking reagent engineered for the precise and efficient covalent linkage of biomolecules. Its unique architecture, featuring a terminal aldehyde group and an azide moiety separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer, enables a controlled, two-step conjugation strategy. This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Principle of Action: A Two-Step Orthogonal Strategy